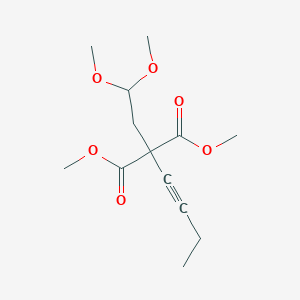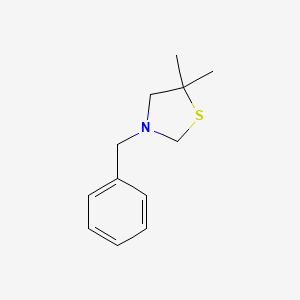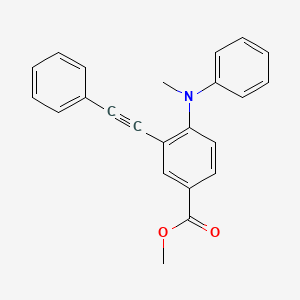
Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methylphenylamino group and a phenylethynyl group, and esterified with a methyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-carboxylbenzaldehyde or its alkyl ester, which is then reacted with hydroxyamine to form an oxime. This oxime is subsequently reduced in the presence of hydrogen and sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. For instance, the reaction of methyl 4-formyl benzoate with hydroxyamine followed by reduction under controlled conditions can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit protein phosphatases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: This compound has a similar structure but lacks the phenylethynyl group.
Benzoic acid, 4-(methylphenylamino)-, ethyl ester: This ester has an ethyl group instead of a methyl group.
Uniqueness
Benzoic acid, 4-(methylphenylamino)-3-(phenylethynyl)-, methyl ester is unique due to the presence of both the methylphenylamino and phenylethynyl groups, which confer distinct chemical properties and reactivity. These structural features make it valuable for specific research applications and industrial uses .
Properties
CAS No. |
868540-86-7 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-(N-methylanilino)-3-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C23H19NO2/c1-24(21-11-7-4-8-12-21)22-16-15-20(23(25)26-2)17-19(22)14-13-18-9-5-3-6-10-18/h3-12,15-17H,1-2H3 |
InChI Key |
NBQAXVGQWODCTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)OC)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


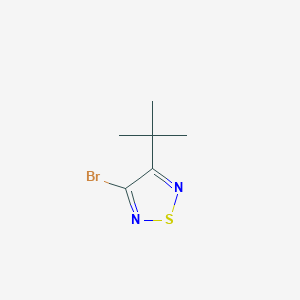
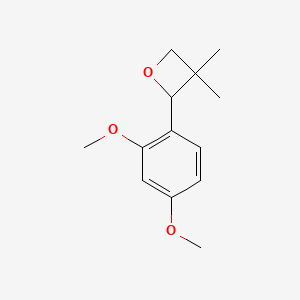

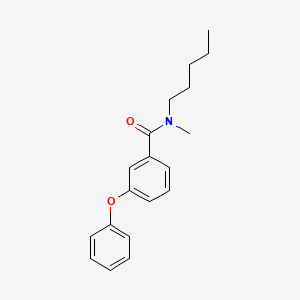
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
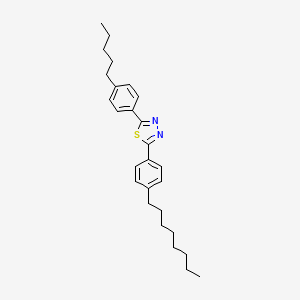

![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)

